![molecular formula C15H10Cl2N2O2 B14374971 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid CAS No. 88486-14-0](/img/structure/B14374971.png)
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a 3,4-dichloroanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3,4-dichloroaniline with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the 3,4-dichloroanilino moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanobenzoic acid: Similar in structure but lacks the 3,4-dichloroanilino group.
3,4-Dichloroaniline: Contains the aniline moiety but lacks the benzoic acid core.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is unique due to the combination of the cyano group and the 3,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88486-14-0 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
4-[cyano-(3,4-dichloroanilino)methyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-11(7-13(12)17)19-14(8-18)9-1-3-10(4-2-9)15(20)21/h1-7,14,19H,(H,20,21) |
Clé InChI |
KFKZOHAWPKIFBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
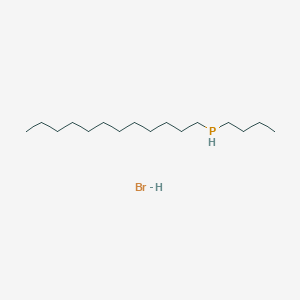
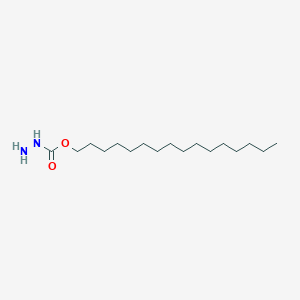

![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
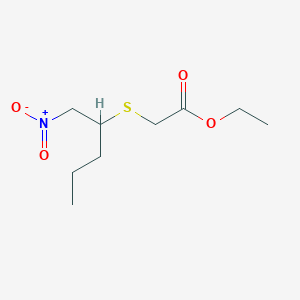
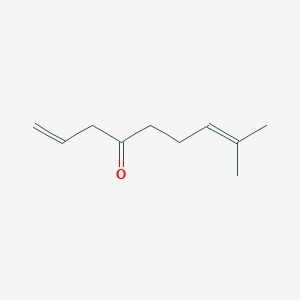
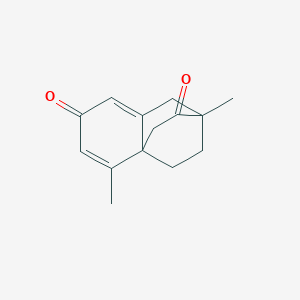
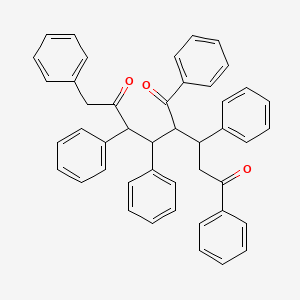
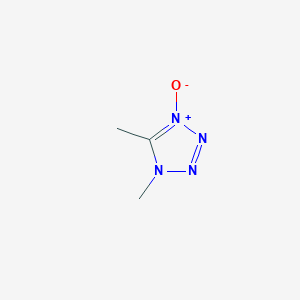
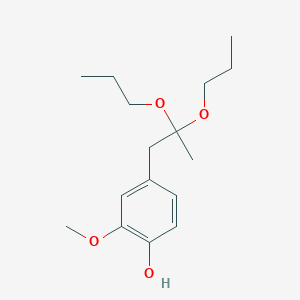
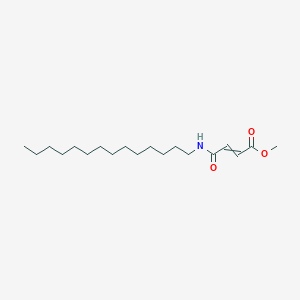
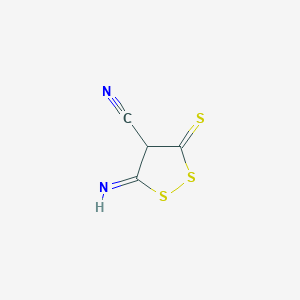
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
